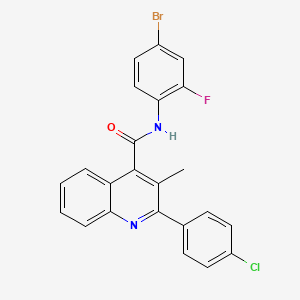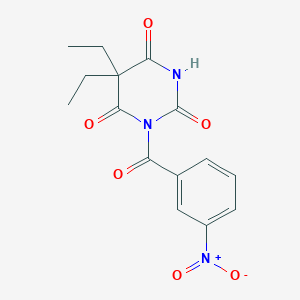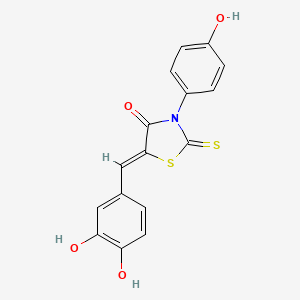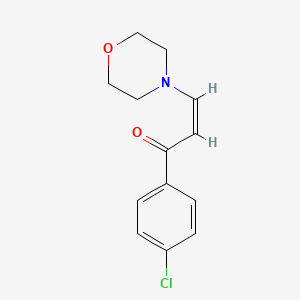
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful in a variety of research applications. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is in the development of new cancer treatments that target specific pathways or enzymes. Another potential direction is in the study of its potential use in other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide involves the reaction of 4-bromo-2-fluoroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then treated with methyl anthranilate to yield the final product. The synthesis of this compound has been well-established, and it is readily available for use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide has been found to have a number of potential applications in scientific research. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer properties, and it has been used in a number of studies to investigate its potential for use in cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClFN2O/c1-13-21(23(29)28-20-11-8-15(24)12-18(20)26)17-4-2-3-5-19(17)27-22(13)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCBPSRBIJTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)


![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)